![molecular formula C23H28N6O2 B2817215 4-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1170953-31-7](/img/structure/B2817215.png)
4-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the pyrrolidine ring and other functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the pyrrolidine ring and other functional groups present in the molecule. The reactivity could be further influenced by steric factors and the spatial orientation of substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring and other functional groups. The pyrrolidine ring is known to increase three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Biological Evaluation
The compound , part of the pyrazolopyrimidine derivatives, has been primarily studied for its anticancer and anti-inflammatory properties. Specifically, it's been involved in the synthesis of novel pyrazolopyrimidines derivatives with noted cytotoxic activity against cancer cell lines like HCT-116 and MCF-7 and 5-lipoxygenase inhibition activities, hinting at its potential in cancer treatment and anti-inflammatory applications (Rahmouni et al., 2016).
Chemical Synthesis Pathways
The chemical pathways for creating derivatives of the compound include various reactions like condensation with aromatic aldehydes, treatment with acetic anhydride, and esterification, leading to the formation of complex structures such as ethyl 2-(3,6-dimethyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) acetate and other hybrids (A. Miyashita et al., 1990).
Advanced Synthesis and Characterization
Further advancements in the compound's synthesis involve creating novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through intricate [3+2] cycloaddition reactions. These comprehensive synthetic routes are crucial for developing derivatives with potential pharmaceutical applications (A. Rahmouni et al., 2014).
Enzymatic Activity and Drug Design
Some derivatives of the compound have also been studied for their enzymatic activity, showing a potent effect on increasing the reactivity of enzymes like cellobiase, which plays a role in carbohydrate breakdown. This indicates potential applications in biochemical processes and therapeutic development (Mohamed Abd et al., 2008).
Future Directions
Properties
IUPAC Name |
4-phenyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c30-22(23(8-14-31-15-9-23)18-6-2-1-3-7-18)24-10-13-29-21-19(16-27-29)20(25-17-26-21)28-11-4-5-12-28/h1-3,6-7,16-17H,4-5,8-15H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYILOKIHOXFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

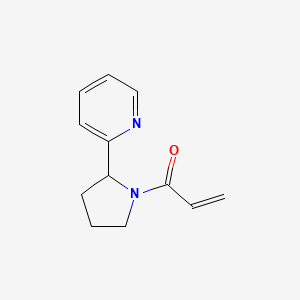
![3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817137.png)
![N-(2,5-dimethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2817138.png)
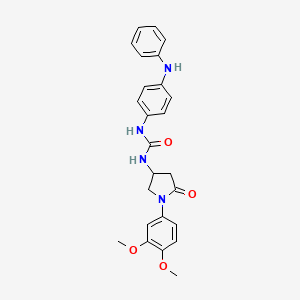
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2817141.png)
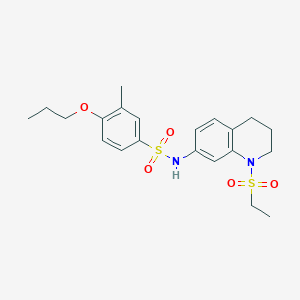
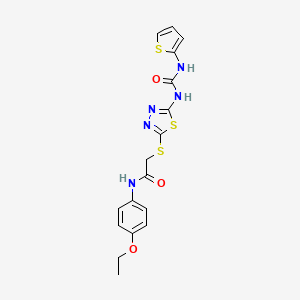
![[5-Methyl-2-(1H-tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2817148.png)
![(2S)-2-[(N-Methyl-L-alpha-aspartyl)amino]-3-phenylpropionic acid 1-methyl ester](/img/structure/B2817150.png)
![4-piperidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2817151.png)
![N~4~-(2-methoxybenzyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2817152.png)
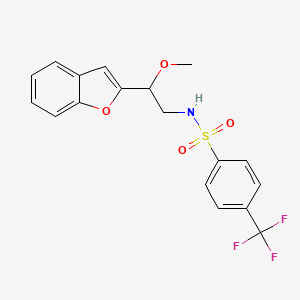
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2817154.png)
